Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
Description
Bis[4-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate (abbreviated as BTPIT) is a diaryliodonium salt with a trifluoromethanesulfonate (TfO⁻) counterion. Its molecular structure consists of two 4-(trifluoromethyl)phenyl groups bonded to a central iodine atom, paired with a triflate anion. This compound is widely employed in organic synthesis, particularly as a photoacid generator (PAG) in photoresist technologies and as an arylating agent in cross-coupling reactions .
Properties
Molecular Formula |
C15H8F9IO3S |
|---|---|
Molecular Weight |
566.18 g/mol |
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
IPNMEMKDCWTRGK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis via Oxidative Iodination and Anion Exchange
The classical laboratory preparation involves a two-step process:
Step 1: Formation of the Iodonium Chloride Precursor
This is achieved by oxidative iodination of 4-(trifluoromethyl)benzene derivatives using iodine monochloride, yielding bis[4-(trifluoromethyl)phenyl]iodonium chloride.Step 2: Anion Exchange to Trifluoromethanesulfonate Salt
The iodonium chloride is reacted with trifluoromethanesulfonic acid in anhydrous dichloromethane at low temperatures (0–5°C) to avoid decomposition. This step exchanges the chloride anion for the triflate anion, yielding the target compound. Purification is typically done by column chromatography on silica gel using hexane/ethyl acetate mixtures, followed by recrystallization from cold ethanol to achieve purity greater than 93% as verified by gas chromatography.
Reaction Conditions Summary:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5 °C |
| Oxidizing Agent | Iodine monochloride (for precursor), trifluoromethanesulfonic acid (anion exchange) |
| Purification | Silica gel chromatography, recrystallization in ethanol |
| Yield and Purity | >93% purity |
Storage Recommendations:
The compound is hygroscopic and thermally sensitive. It should be stored at 0–6°C in airtight, light-resistant containers under inert atmosphere (e.g., argon). Use of desiccants such as molecular sieves is advised to maintain stability.
Oxidative Synthesis Using 4-Trifluoromethylphenyl Iodide and Oxidants
An alternative synthesis involves direct oxidation of 4-trifluoromethylphenyl iodide with trifluoromethanesulfonic acid in the presence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. The reaction is generally carried out in dichloromethane at room temperature, where the iodine center is oxidized to iodine(III), facilitating the formation of the diaryliodonium triflate.
Continuous-Flow Synthesis for Scalable Production
Recent advances have demonstrated a safe, fast, and scalable continuous-flow synthesis protocol for diaryliodonium triflates, including derivatives like this compound. This method offers superior heat dissipation and reaction control, critical for the highly exothermic oxidation steps.
Key Features of Continuous-Flow Synthesis:
- Use of a three-feed system to separately introduce aryl iodide, oxidant (meta-chloroperbenzoic acid), and trifluoromethanesulfonic acid.
- Reaction occurs in microreactors with residence times as short as 2 seconds.
- Solvent: 1,2-dichloroethane (DCE).
- Reaction temperature and stoichiometry are precisely controlled to optimize yield and purity.
- Ultrasonic bath used to prevent clogging.
- Gram-scale synthesis achieved with yields up to 89% and excellent purity.
Advantages Over Batch Synthesis:
| Aspect | Continuous-Flow Synthesis | Batch Synthesis |
|---|---|---|
| Reaction Time | Seconds (2–60 s) | Minutes to hours |
| Heat Management | Excellent heat dissipation | Risk of runaway exotherm |
| Yield | Up to 89% | Typically lower (e.g., 69%) |
| Product Quality | Crystalline, easy to handle | Powder precipitate, lower quality |
| Scalability | Gram-scale demonstrated | Limited by safety concerns |
Example Reaction Conditions for Diaryliodonium Triflate Synthesis:
| Reagent | Equivalents |
|---|---|
| Aryl iodide (e.g., 4-trifluoromethylphenyl iodide) | 1.0 equiv |
| Arene (e.g., 4-(trifluoromethyl)benzene) | 1.1 equiv |
| Meta-chloroperbenzoic acid (oxidant) | 1.1 equiv |
| Trifluoromethanesulfonic acid | 2.0 equiv |
| Solvent | 1,2-Dichloroethane |
| Residence Time | 2 seconds |
Table 1: Selected Yields of Diaryliodonium Triflates via Continuous-Flow
| Substrate Type | Yield (%) | Notes |
|---|---|---|
| Symmetrical diaryliodonium triflates (electron-neutral) | 85–90 | High purity crystalline products |
| Unsymmetrical diaryliodonium triflates (heteroarenes) | 50–75 | Moderate yields, steric effects |
| Electron-deficient aryl iodides | 32–90 | Requires longer residence time and excess reagents |
This continuous-flow methodology has been validated for a broad substrate scope, including electron-rich, electron-neutral, and electron-deficient arenes, with the ability to tailor reaction conditions to optimize yields for challenging substrates.
Mechanistic Insights and Reaction Considerations
- The oxidation of aryl iodides to iodine(III) species is highly exothermic (enthalpy changes of approximately −160 to −180 kJ/mol), necessitating careful temperature control and efficient heat dissipation.
- The diaryliodonium salt formation proceeds via ligand exchange after oxidation, where the triflate anion replaces other counterions.
- Under photoredox conditions, the compound can generate aryl radicals, which are useful in radical-mediated transformations.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Scale | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-step batch synthesis (iodonium chloride + TfOH) | Iodine monochloride, trifluoromethanesulfonic acid, dichloromethane, 0–5°C | Laboratory | >93% purity | Well-established, high purity | Time-consuming, sensitive to moisture |
| Direct oxidation of 4-trifluoromethylphenyl iodide | 4-trifluoromethylphenyl iodide, H2O2 or m-CPBA, TfOH, dichloromethane, room temp | Laboratory | Moderate to high | Simpler one-pot approach | Exothermic, requires careful control |
| Continuous-flow microreactor synthesis | Aryl iodide, m-CPBA, TfOH, 1,2-dichloroethane, 2–60 s residence time | Gram scale | 32–90% | Fast, scalable, safe, excellent heat control | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triflate group serves as an excellent leaving group, enabling nucleophilic displacement at the iodine(III) center. Key reactions include:
Mechanism :
The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic iodine center, followed by reductive elimination to release the triflate anion . Steric hindrance from the 4-(trifluoromethyl)phenyl groups modulates reactivity, favoring softer nucleophiles (e.g., thiophenolates over alkoxides) .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed arylations, transferring the 4-(trifluoromethyl)phenyl group to diverse substrates:
Buchwald-Hartwig Amination
| Catalyst | Amine | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Morpholine | 4-(Trifluoromethyl)phenylamine | 68% | 100°C, 12h, toluene |
Suzuki-Miyaura Coupling
| Boronic Acid | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Phenylboronic acid | Biaryl with CF₃ group | 74% | Pd(PPh₃)₄, K₂CO₃, 80°C |
Key Insight : The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the iodonium center, accelerating oxidative addition to palladium(0) catalysts .
Electrophilic Aromatic Substitution
The iodonium salt acts as an arylating agent in Friedel-Crafts-type reactions:
| Substrate | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Anisole | 4-(Trifluoromethyl)anisole | 55% | FeCl₃, CH₂Cl₂, RT | |
| Naphthalene | β-Naphthyl-CF₃ derivative | 48% | AlCl₃, 40°C, 6h |
Limitation : Steric bulk from the 4-position CF₃ groups reduces reactivity toward hindered aromatic rings .
Radical Reactions
Under photoredox conditions, the compound generates 4-(trifluoromethyl)phenyl radicals:
| Initiator | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃ (blue LED) | Styrene | CF₃-arylalkane | 66% | |
| Eosin Y (green LED) | Acrylate | CF₃-aryl ester | 58% |
Mechanism : Single-electron transfer (SET) from the catalyst to the iodonium salt cleaves the I–C bond, releasing the aryl radical and iodine(I) byproducts .
Salt Metathesis
The triflate anion can be exchanged with other counterions to modulate solubility/reactivity:
| Reagent | Product Counterion | Solubility Change | Source |
|---|---|---|---|
| KPF₆ | PF₆⁻ | Increased in polar solvents | |
| NaBArF₄ | BArF₄⁻ | Enhanced thermal stability |
Comparative Reactivity with Analogues
Reactivity differences between posi
Scientific Research Applications
Chemistry: In organic chemistry, Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is used as an oxidizing agent and a reagent for introducing trifluoromethyl groups into molecules. It is also employed in the synthesis of complex organic compounds .
Biology and Medicine: The compound’s ability to oxidize and modify biomolecules makes it useful in biochemical research. It can be used to study oxidative stress and its effects on biological systems .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its strong oxidizing properties are leveraged to produce high-value chemical intermediates .
Mechanism of Action
The mechanism by which Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate exerts its effects involves the transfer of an iodine atom to the substrate, facilitating oxidation or substitution reactions. The compound acts as an electrophile, and its high reactivity is due to the presence of the trifluoromethyl groups, which stabilize the positive charge on the iodine atom .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₈F₆IO₃S
- Molecular Weight : 528.18 g/mol (calculated)
- Applications :
Comparison with Similar Iodonium Trifluoromethanesulfonate Salts
Structural and Functional Analogues
The following table summarizes critical differences between BTPIT and structurally related iodonium trifluoromethanesulfonates:
| Compound | Substituents on Iodonium Core | Molecular Weight (g/mol) | Key Properties | Supplier/Purity |
|---|---|---|---|---|
| Bis[4-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate (BTPIT) | Two 4-(trifluoromethyl)phenyl groups | 528.18 | High acidity (TfO⁻), efficient photoacid generation, broad solvent compatibility | Not explicitly listed; analogues in |
| 4-(Trifluoromethyl)phenyliodonium triflate | 4-(Trifluoromethyl)phenyl and mesityl (2,4,6-trimethylphenyl) | 540.26 | Enhanced steric hindrance, slower decomposition kinetics | TCI America (≥98.0%) |
| 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium triflate | Biphenylyl and 2,4,6-trimethoxyphenyl | 596.4 | Electron-rich aryl groups, improved solubility in non-polar solvents | Combi-Blocks Inc. (95% purity) |
| Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate | Phenyl and trimethylsilyl-substituted thiophenyl | 524.32 (estimated) | Silicon-containing group enables tailored hydrophobicity for thin-film applications | CymitQuimica (purity unspecified) |
Acidity and Photoacid Generation Efficiency
The acidity of PAGs is critical for their performance in lithography. Trifluoromethanesulfonate-based iodonium salts generate triflic acid (CF₃SO₃H), which ranks below hexafluoroantimonate (HSbF₆) but above tetrafluoroborate (HBF₄) in acidity strength .
- BTPIT : Produces triflic acid with high efficiency under UV light, suitable for deep-UV photoresists.
- [4-(Trifluoromethyl)phenyl]mesityliodonium triflate : Despite similar acidity, its bulky mesityl group reduces recombination rates, prolonging acid activity .
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: A non-triflate analogue; hexafluorophosphate (PF₆⁻) generates weaker acid (HPF₆), limiting its use in high-resolution applications .
Q & A
Q. How can researchers optimize reaction conditions to mitigate byproduct formation in arylations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
